molecular formula C7H3F4NO2 B3391473 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1803801-09-3

6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B3391473
CAS No.: 1803801-09-3
M. Wt: 209.10 g/mol
InChI Key: FBAXKZFHLVFKJU-UHFFFAOYSA-N
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Description

6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physicochemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups. These groups confer enhanced chemical stability, lipophilicity, and metabolic resistance, making the compound particularly valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAXKZFHLVFKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803801-09-3
Record name 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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